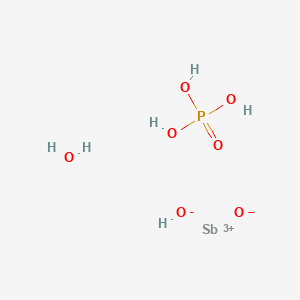
Antimony(V) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony(V) phosphate, also known as this compound, is a useful research compound. Its molecular formula is O20P5Sb3 and its molecular weight is 270.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Antimony(V) phosphate is characterized by a monoclinic crystal structure with specific unit cell dimensions. The compound is formed by heating antimony pentoxide (Sb2O5) with ammonium dihydrogen phosphate ((NH4)H2PO4). The chemical formula for this compound is SbOPO4, and it exhibits interesting interactions with other ions, particularly in adsorption processes.
Environmental Applications
-
Heavy Metal Contamination Remediation :
This compound has been studied for its effectiveness in stabilizing heavy metals in contaminated soils. Research indicates that phosphate amendments can enhance the mobility and bioavailability of antimony, suggesting a dual role where SbPO₄ can both stabilize and mobilize antimony in specific contexts . -
Phosphorus Cycling :
Studies have shown that microorganisms can utilize this compound to enhance phosphorus cycling in mining soils. The presence of Sb efflux mechanisms in certain bacteria allows them to thrive in environments contaminated with heavy metals, thereby improving soil health and nutrient availability . -
Soil Amendment :
The application of this compound as a soil amendment has been explored to mitigate the effects of antimony contamination, particularly in shooting range soils. Phosphate application has been shown to reduce the mobility of antimony, thus limiting its bioavailability and potential toxicity .
Material Science Applications
-
Synthesis of Advanced Materials :
This compound is utilized in the synthesis of layered materials for electronic applications. Its structural properties allow it to be integrated into devices that require specific electrical characteristics . -
Glass Production :
The compound is also significant in the production of antimony-phosphate glasses, which exhibit unique thermal and structural properties. These glasses are being investigated for their potential use in optics and electronics due to their favorable refractive indices and thermal stability .
Medicinal Chemistry Applications
-
Antimicrobial Properties :
Research has indicated that antimony compounds, including SbPO₄, possess antimicrobial properties, making them candidates for further exploration in pharmaceutical applications. Their efficacy against certain pathogens could lead to new therapeutic agents . -
Drug Delivery Systems :
The unique properties of antimony phosphates make them suitable for use in drug delivery systems, where they can facilitate the controlled release of therapeutic agents due to their ability to interact with biological molecules .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Griggs et al., 2011 | Soil Remediation | Phosphate amendments stabilize metals like antimony in contaminated soils. |
| Qiu et al., 2014 | Cation Exchange | This compound demonstrated effective cation exchange capabilities for nutrient retention. |
| Research on Microbial Resistance | Microbial Ecology | Microbial communities utilize Sb efflux mechanisms to enhance phosphorus cycling under heavy metal stress. |
属性
CAS 编号 |
123402-86-8 |
|---|---|
分子式 |
O20P5Sb3 |
分子量 |
270.78 g/mol |
IUPAC 名称 |
antimony(3+);oxygen(2-);phosphoric acid;hydroxide;hydrate |
InChI |
InChI=1S/H3O4P.2H2O.O.Sb/c1-5(2,3)4;;;;/h(H3,1,2,3,4);2*1H2;;/q;;;-2;+3/p-1 |
InChI 键 |
KOGCFABIRWCGFE-UHFFFAOYSA-A |
SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
规范 SMILES |
O.[OH-].[O-2].OP(=O)(O)O.[Sb+3] |
同义词 |
antimony(V) phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















